molecular formula C10H11NO B1306731 3-Phenylpropyl isocyanate CAS No. 68664-23-3

3-Phenylpropyl isocyanate

Cat. No.: B1306731
CAS No.: 68664-23-3
M. Wt: 161.2 g/mol
InChI Key: WPABAKMRZCBXTO-UHFFFAOYSA-N
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Description

3-Phenylpropyl isocyanate is an organic compound with the molecular formula C10H11NO. It is a member of the isocyanate family, characterized by the presence of the isocyanate group (-NCO). This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylpropyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and maximize yield .

Industrial Production Methods: Industrial production of isocyanates, including this compound, often employs the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the use of carbon monoxide, dimethyl carbonate, and urea to form carbamates, which are then thermally decomposed to yield isocyanates .

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison: 3-Phenylpropyl isocyanate is unique due to its specific structure, which imparts distinct reactivity and properties compared to other isocyanates. For example, its longer alkyl chain compared to phenethyl isocyanate provides different steric and electronic effects, influencing its reactivity and applications .

Biological Activity

3-Phenylpropyl isocyanate (PPI), with the molecular formula C10_{10}H11_{11}NO, is a member of the isocyanate family characterized by the presence of the isocyanate functional group (-NCO). This compound is utilized in various fields, including organic synthesis, medicinal chemistry, and polymer science. Its biological activity is particularly noteworthy due to its reactivity with nucleophiles, which allows it to modify biomolecules and influence cellular processes.

Chemical Structure and Reactivity

The structure of this compound features a phenyl group attached to a propyl chain, which affects its steric and electronic properties. The isocyanate group can engage in several types of reactions:

  • Substitution Reactions : Reacts with alcohols and amines to form urethanes and ureas.
  • Addition Reactions : Can participate in addition reactions with compounds containing active hydrogen atoms.

Synthesis Methods

PPI can be synthesized through the reaction of 3-phenylpropylamine with phosgene. This method requires careful handling due to the toxicity of phosgene. Alternative synthetic routes are being explored to minimize safety risks, including the use of carbon monoxide and dimethyl carbonate.

The biological activity of this compound primarily arises from its ability to modify proteins through covalent bonding with nucleophilic sites on amino acids, such as lysine and cysteine. This modification can influence protein function and cell signaling pathways, potentially leading to various biological effects.

Toxicological Studies

Research has indicated that exposure to isocyanates, including PPI, can lead to respiratory sensitization and occupational asthma. A case-referent study highlighted that even low concentrations of isocyanates could increase the risk of developing asthma in exposed individuals. The odds ratio for asthma associated with exposure levels greater than 1.125 ppb was reported as 3.2, suggesting a significant correlation between exposure and health outcomes .

Case Studies

  • Occupational Exposure : A study conducted in manufacturing settings found that workers exposed to isocyanates had higher rates of asthma compared to non-exposed individuals. The findings emphasized the importance of monitoring exposure levels in occupational settings .
  • Biocompatibility Research : In biomedical applications, PPI has been used to modify cellulose materials to enhance their biocompatibility for medical devices. The modification improved interaction with human blood, making these materials suitable for applications such as hemodialysis .

Polymer Science

This compound has been employed in the development of polymers due to its reactivity. It can undergo copolymerization with other isocyanates under specific conditions, leading to materials with tailored properties for various applications .

Medicinal Chemistry

In medicinal chemistry, PPI serves as a building block for synthesizing pharmaceuticals. Its ability to modify biomolecules makes it valuable for drug development and delivery systems.

Comparative Analysis

CompoundStructure TypeBiological ActivityApplications
This compoundIsocyanateRespiratory sensitizer; modifies proteinsPolymers; pharmaceuticals
Phenethyl IsocyanateIsocyanateSimilar reactivity; less steric hindranceCoatings; adhesives
Benzyl IsocyanateIsocyanateModerate biological activityIndustrial applications

Properties

IUPAC Name

3-isocyanatopropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-9-11-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPABAKMRZCBXTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392382
Record name 3-Phenylpropyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68664-23-3
Record name 3-Phenylpropyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68664-23-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 3-phenylpropyl isocyanate undergo polymerization at room temperature? What factors influence this process?

A1: While this compound doesn't readily homopolymerize at room temperature, it can undergo copolymerization with other isocyanates under specific conditions. Research has shown that it can copolymerize with hexyl isocyanate at room temperature using lanthanum isopropoxide (La(OiPr)3) as an initiator. [] This suggests that the steric hindrance of the phenylpropyl group might hinder its self-polymerization, but copolymerization with less bulky isocyanates becomes feasible.

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